Cas no 886502-46-1 (3-(3-Methoxyphenyl)benzenesulfonyl chloride)

3-(3-Methoxyphenyl)benzenesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a methoxyphenyl group attached to a benzenesulfonyl chloride core, making it valuable for introducing sulfonyl functionalities into target molecules. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for sulfonamide formation or other sulfonylation reactions. Its reactivity with nucleophiles, such as amines, enables efficient derivatization, while the methoxy group may enhance solubility or influence electronic properties. The product is typically handled under anhydrous conditions due to the moisture-sensitive nature of sulfonyl chlorides. Proper storage and handling are essential to maintain its stability and reactivity.
3-(3-Methoxyphenyl)benzenesulfonyl chloride structure
886502-46-1 structure
Product name:3-(3-Methoxyphenyl)benzenesulfonyl chloride
CAS No:886502-46-1
MF:C13H11ClO3S
MW:282.742641687393
CID:4788827

3-(3-Methoxyphenyl)benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methoxyphenyl)benzenesulfonyl chloride
    • 3'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride
    • A813056
    • 3-(3-Methoxyphenyl)benzenesulfonyl chloride
    • Inchi: 1S/C13H11ClO3S/c1-17-12-6-2-4-10(8-12)11-5-3-7-13(9-11)18(14,15)16/h2-9H,1H3
    • InChI Key: SUDPABADFWCZOB-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=CC(=C1)C1C=CC=C(C=1)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 363
  • XLogP3: 3.5
  • Topological Polar Surface Area: 51.8

3-(3-Methoxyphenyl)benzenesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
024681-1g
3'-Methoxy-biphenyl-3-sulfonyl chloride
886502-46-1
1g
£425.00 2022-03-01
Fluorochem
024681-5g
3'-Methoxy-biphenyl-3-sulfonyl chloride
886502-46-1
5g
£1182.00 2022-03-01
Fluorochem
024681-2g
3'-Methoxy-biphenyl-3-sulfonyl chloride
886502-46-1
2g
£638.00 2022-03-01
Ambeed
A827736-1g
3'-Methoxy-[1,1'-biphenyl]-3-sulfonyl chloride
886502-46-1 97%
1g
$689.0 2024-08-02

Additional information on 3-(3-Methoxyphenyl)benzenesulfonyl chloride

Introduction to 3-(3-Methoxyphenyl)benzenesulfonyl chloride (CAS No. 886502-46-1) in Modern Chemical Research

The compound 3-(3-Methoxyphenyl)benzenesulfonyl chloride, identified by the CAS number 886502-46-1, represents a significant advancement in the field of organic chemistry and pharmaceutical research. As a sulfonyl chloride derivative, this molecule has garnered attention due to its versatile applications in synthetic chemistry, particularly in the development of biologically active molecules. The presence of both a methoxy group and a benzenesulfonyl chloride moiety imparts unique reactivity, making it a valuable intermediate in constructing complex structures.

In recent years, the demand for specialized reagents like 3-(3-Methoxyphenyl)benzenesulfonyl chloride has surged, driven by the increasing complexity of drug discovery processes. Sulfonyl chlorides are widely recognized for their ability to facilitate sulfonamide bond formation, a critical linkage in many therapeutic agents. The methoxy substitution on the aromatic ring enhances the electrophilicity of the sulfonyl group, thereby improving its utility in nucleophilic substitution reactions. This characteristic has been leveraged in the synthesis of novel sulfonamides targeting various diseases, including inflammatory disorders and infectious diseases.

One of the most compelling applications of 3-(3-Methoxyphenyl)benzenesulfonyl chloride is in medicinal chemistry, where it serves as a building block for designing small-molecule inhibitors. For instance, recent studies have highlighted its role in generating sulfonamides with potent inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase. These enzymes are crucial targets in anticancer and antimalarial therapies, respectively. The structural motif derived from 3-(3-Methoxyphenyl)benzenesulfonyl chloride has been incorporated into several lead compounds that exhibit promising preclinical activity.

The synthetic utility of 3-(3-Methoxyphenyl)benzenesulfonyl chloride extends beyond pharmaceuticals into agrochemicals and material science. In agrochemistry, sulfonyl chlorides are employed to synthesize herbicides and fungicides due to their ability to form stable derivatives with amines and alcohols. The methoxy group influences the electronic properties of the sulfonyl group, allowing for fine-tuning of reactivity and selectivity. This adaptability has been exploited in developing environmentally friendly agrochemicals with reduced toxicity profiles.

From a material science perspective, derivatives of 3-(3-Methoxyphenyl)benzenesulfonyl chloride have been explored for their potential in creating advanced polymers and coatings. The sulfonyl chloride functionality enables cross-linking reactions, enhancing the mechanical strength and thermal stability of polymer matrices. Researchers are investigating its incorporation into conductive polymers and organic semiconductors, where precise control over molecular architecture is essential for optimizing electronic properties.

The industrial production of 3-(3-Methoxyphenyl)benzenesulfonyl chloride (CAS No. 886502-46-1) involves multi-step synthetic pathways that require careful optimization to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthesis, reducing waste generation and energy consumption. Green chemistry principles are being increasingly applied to these processes, emphasizing sustainable practices that align with global environmental regulations.

In academic research, 3-(3-Methoxyphenyl)benzenesulfonyl chloride continues to be a subject of investigation due to its broad applicability. Computational studies have shed light on its reaction mechanisms, providing insights that guide experimental design. These studies often employ density functional theory (DFT) and molecular dynamics simulations to predict how different substituents influence reactivity. Such computational approaches are becoming indispensable tools in modern chemical research, accelerating the discovery of novel derivatives.

The future prospects for 3-(3-Methoxyphenyl)benzenesulfonyl chloride are promising, with ongoing research exploring new applications in drug discovery and material science. Innovations in synthetic methodologies may further enhance its accessibility and utility, making it an even more indispensable tool for chemists worldwide. As interdisciplinary collaboration continues to flourish between academia and industry, compounds like 886502-46-1 will undoubtedly play a pivotal role in advancing scientific frontiers.

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Amadis Chemical Company Limited
(CAS:886502-46-1)3-(3-Methoxyphenyl)benzenesulfonyl chloride
A915225
Purity:99%
Quantity:1g
Price ($):620.0